

Initial Characterization of SARS-CoV-2 nsp13

Inhibitors: A Technical Guide

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Compound of Interest

Compound Name: SARS-CoV-2 nsp13-IN-2

Cat. No.: B11598818

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Disclaimer: The compound "SARS-CoV-2 nsp13-IN-2" as specified in the topic query did not yield specific results in the conducted literature search. This guide therefore provides a comprehensive overview of the initial characterization of representative and well-documented inhibitors of the SARS-CoV-2 non-structural protein 13 (nsp13) helicase.

The SARS-CoV-2 nsp13 is a crucial enzyme for viral replication and transcription, making it a prime target for antiviral drug development. This document outlines the key quantitative data for several nsp13 inhibitors, details the experimental protocols for their characterization, and provides visualizations of relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the inhibitory activities and kinetic parameters of various compounds against SARS-CoV-2 nsp13.

Table 1: Inhibitory Concentration (IC50) of Compounds against nsp13 Activities



Compound	Assay Type	IC50 (μM)	Reference
Lumacaftor	ATPase Activity	300	[1]
Cepharanthine	ATPase Activity	400	[1]
Myricetin	Unwinding Activity	0.45 ± 0.05	[2]
Quercetin	Unwinding Activity	0.68 ± 0.07	[2]
Kaempferol	Unwinding Activity	0.89 ± 0.09	[2]
Flavanone	Unwinding Activity	0.95 ± 0.1	[2]
Licoflavone C	Unwinding Activity	2.5 ± 0.3	[2]
Licoflavone C	ATPase Activity	20 ± 2	[2]
Baicalein	Unwinding Activity	4.5 ± 0.5	[2]
Flavanone-7- glucoside	Unwinding Activity	8.5 ± 0.9	[2]
SSYA10-001	Unwinding Activity	46 (nM)	[2]
AuCl	ATPase Activity	0.20 ± 0.01	[3]
AuCl	DNA Unwinding	0.20 ± 0.03	[3]

Table 2: Kinetic Parameters of SARS-CoV-2 nsp13

Parameter	Substrate	Value	Reference
Km	dsDNA	1.22 ± 0.29 μM	[2]
Km	ATP (for unwinding)	0.47 ± 0.06 mM	[2]
kcat	Unwinding	54.25 ± 5.3 min ⁻¹	[2]

Experimental Protocols

Detailed methodologies for the key assays used in the characterization of nsp13 inhibitors are provided below.



Nsp13 ATPase Activity Assay (Malachite Green-based)

This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by nsp13.

Principle: The assay is based on the reaction of malachite green with molybdate and free orthophosphate, which forms a colored complex that can be measured spectrophotometrically.

Materials:

- Recombinant SARS-CoV-2 nsp13 protein
- ATP
- Assay Buffer: 25 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 1 mM DTT
- Test inhibitors at various concentrations
- Malachite Green Reagent: 3.2 mM Malachite Green Carbinol hydrochloride in H₂SO₄
- Ammonium molybdate solution
- 96-well microplates
- Spectrophotometer

Procedure:

- Prepare the reaction mixture in a 96-well plate. For a 20 µL reaction, combine:
 - 150 nM of purified SARS-CoV-2 nsp13 protein.
 - 0.25 mM ATP.
 - Varying concentrations of the test inhibitor.
 - Assay buffer to a final volume of 20 μL.
- Incubate the reaction mixture at 37°C for 20 minutes.



- To stop the reaction and develop the color, add 80 μL of the Malachite Green-molybdate reagent to each well.
- Incubate the plate at room temperature for 5 minutes to allow for color development.
- Measure the absorbance at a wavelength of 630 nm using a microplate reader.
- A "no enzyme" control should be included to determine the background levels of nonenzymatic ATP hydrolysis.
- The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][4][5]

Nsp13 Helicase Unwinding Assay (FRET-based)

This assay measures the ability of nsp13 to unwind a double-stranded nucleic acid substrate.

Principle: The assay utilizes a Förster Resonance Energy Transfer (FRET) pair. A fluorophore and a quencher are attached to the opposite strands of a forked DNA or RNA duplex. When the duplex is intact, the quencher is in close proximity to the fluorophore, resulting in low fluorescence. Upon unwinding by nsp13, the strands separate, leading to an increase in fluorescence that can be monitored over time.

Materials:

- Recombinant SARS-CoV-2 nsp13 protein
- Forked DNA or RNA substrate with a 5' single-stranded overhang, labeled with a FRET pair (e.g., Cy3 and a black hole quencher).
- ATP
- Assay Buffer: 20 mM HEPES (pH 7.6), 20 mM NaCl, 5 mM MgCl₂, 0.1 mg/mL BSA.
- Test inhibitors at various concentrations.
- 96-well black, flat-bottom microplates.



Fluorescence plate reader.

Procedure:

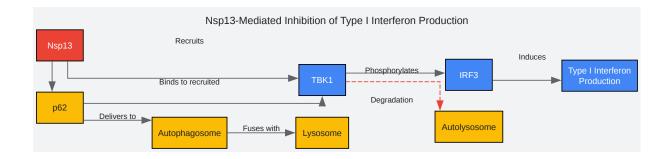
- Anneal the fluorophore- and quencher-labeled oligonucleotides to prepare the forked duplex substrate. This is typically done by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
- In a 96-well plate, prepare a 2x enzyme solution containing 5 nM of purified nsp13 in the reaction buffer.
- Add varying concentrations of the test inhibitor to the wells containing the enzyme solution.
- Initiate the unwinding reaction by adding the annealed nucleic acid substrate (e.g., 50 nM final concentration) and ATP (e.g., 0.1 mM final concentration).
- Immediately begin monitoring the fluorescence intensity (e.g., excitation at 520 nm and emission from 555 to 700 nm for a Cy3/Cy5 pair) at regular intervals for a set period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).[6]
- The rate of unwinding is determined from the initial linear phase of the fluorescence increase.
- IC50 values are determined by plotting the unwinding rate against the inhibitor concentration.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the study of nsp13 inhibitors.

Signaling Pathway: Nsp13-mediated Immune Evasion



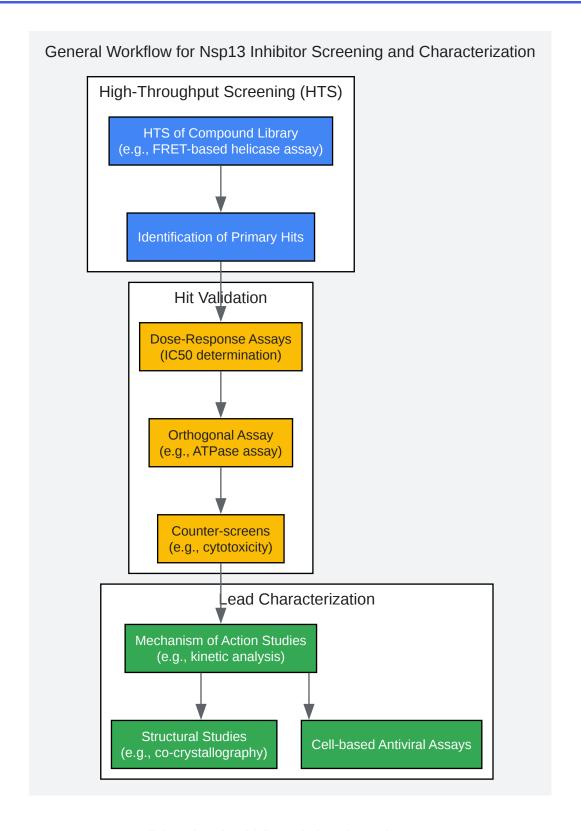


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Caption: Nsp13-mediated degradation of TBK1 via autophagy.

Experimental Workflow: Nsp13 Inhibitor Screening





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